6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis
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Overview
Description
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is a derivative of gamma-cyclodextrin, characterized by the substitution of hydroxyl groups at the C6 position with mercapto groups. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is synthesized from gamma-cyclodextrin through a series of chemical reactions. The primary synthetic route involves the substitution of hydroxyl groups at the C6 position with mercapto groups. This is typically achieved using a click modification reaction, where glucose is used as the starting material .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the substitution reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can reverse the oxidation of mercapto groups.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products
Scientific Research Applications
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of protein-ligand interactions and as a tool for molecular recognition.
Mechanism of Action
The mechanism of action of 6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis involves its ability to form inclusion complexes with various molecules. The mercapto groups provide sites for chemical modification, allowing the compound to interact with specific molecular targets. This interaction can enhance the stability and bioavailability of encapsulated molecules, making it a valuable tool in drug delivery and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Heptakis-(6-Mercapto-6-deoxy)-Cyclodextrin: Similar in structure but with seven mercapto groups instead of eight.
6-Deoxy-6-mercapto-beta-cyclodextrin: A beta-cyclodextrin derivative with mercapto groups at the C6 position.
Uniqueness
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is unique due to its gamma-cyclodextrin backbone and the presence of eight mercapto groups. This configuration provides a larger cavity for molecular encapsulation and more sites for chemical modification compared to its beta and heptakis counterparts .
Properties
Molecular Formula |
C48H80O32S8 |
---|---|
Molecular Weight |
1425.7 g/mol |
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2 |
InChI Key |
HXPYYCNJOWSHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |
Origin of Product |
United States |
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